molecular formula C24H23NO B1193028 Unii-6xgg437C7W

Unii-6xgg437C7W

Cat. No. B1193028
M. Wt: 357.45
InChI Key: GGYBFUALUVQNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LUF5771 is an allosteric inhibitor of the luteinizing hormone receptor.

Scientific Research Applications

Nanoparticle Synthesis in Material Science

Research on the liquid-phase synthesis of inorganic nanoparticles highlights the progression of material science and its applications, including in the field of electronics and semiconducting materials. Such advancements are fundamental in developing novel materials for various industrial and technological uses (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs in Scientific Research

Educational efforts aim to translate basic scientific research into practical innovations. Initiatives like the National Collegiate Inventors and Innovators Alliance support the development of STEM innovation, invention, and entrepreneurship, fostering businesses that are both viable and socially beneficial (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Collaborative Working Environments

Developing collaborative working environments, especially for large scientific applications, is crucial. This includes creating frameworks that offer application-centric facilities for projects like the Unified Air Pollution Model (UNI-DEM) (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Nanoscale Research

Nanoscale research in physics, engineering, chemistry, biology, and medicine has great potential, particularly in information technology, sensors, and new materials. This research is often multidisciplinary and can lead to significant technological advancements (Tolles, 1996).

STEM Education and Scientific Literacy

STEM education has been shown to improve students' scientific literacy, problem-solving skills, and innovative thinking. This is particularly evident in subjects like temperature changes, where STEM-based learning can lead to significant improvements in understanding and application (Khaeroningtyas, Permanasari, & Hamidah, 2016).

Ubiquitinated Neuronal and Glial Intranuclear Inclusions in the Brain

The study of ubiquitinated neuronal and glial intranuclear inclusions (uNIIs and uGIIs) in the brain offers insights into conditions like hereditary dentatorubral-pallidoluysian atrophy (DRPLA). This research contributes to understanding the genetic basis of such diseases and the involvement of neurons and glial cells in disease processes (Hayashi et al., 1998).

properties

IUPAC Name

(3,5-diphenylphenyl) N-cyclopentylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-24(25-22-13-7-8-14-22)27-23-16-20(18-9-3-1-4-10-18)15-21(17-23)19-11-5-2-6-12-19/h1-6,9-12,15-17,22H,7-8,13-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYOWRRXJIPCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)OC2=CC(=CC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-6xgg437C7W

CAS RN

1141802-49-4
Record name 5-Phenyl-(1,1'-biphenyl)-3-yl N-cyclopentylcarbamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1141802494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-PHENYL-(1,1'-BIPHENYL)-3-YL N-CYCLOPENTYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XGG437C7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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